molecular formula C9H14N4O3 B1679318 4-(2-(4-nitro-1H-imidazol-1-yl)ethyl)morpholine CAS No. 6497-78-5

4-(2-(4-nitro-1H-imidazol-1-yl)ethyl)morpholine

Cat. No.: B1679318
CAS No.: 6497-78-5
M. Wt: 226.23 g/mol
InChI Key: VDZAAIIQCHGJAD-UHFFFAOYSA-N
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Scientific Research Applications

RGW 611 has a wide range of scientific research applications, including:

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, “4-(2-(4-nitro-1H-imidazol-1-yl)ethyl)morpholine” and other imidazole derivatives have the potential to be explored for newer therapeutic possibilities .

Mechanism of Action

Target of Action

It is known that rgw 611 is a morpholine derivative and a structural isomer of nimorazole . Nimorazole is a radiosensitizer with anticancer and anti-parasitic activities , suggesting that RGW 611 may have similar targets and effects.

Mode of Action

RGW 611 enhances radiation-induced cell death of hypoxic V79-379A cells This suggests that the compound may interact with its targets in a way that sensitizes them to radiation, leading to increased cell death under hypoxic conditions

Pharmacokinetics

It is soluble in dmso at a concentration of 125 mg/ml , suggesting that it may have good bioavailability when administered in a suitable solvent.

Result of Action

The primary observed effect of RGW 611 is the enhancement of radiation-induced cell death in hypoxic V79-379A cells . This suggests that the compound may have potential applications in the treatment of conditions where hypoxia is a factor, such as certain types of cancer.

Action Environment

It is known that the compound is stable at -20°c , and its solubility in DMSO suggests that the choice of solvent could be an important factor in its administration and efficacy .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of RGW 611 are not fully understood yet. As a nitroimidazole derivative, it is known to interact with various biomolecules. Nitroimidazoles are known to be reduced in hypoxic cells, forming reactive species that can cause DNA damage, thereby enhancing the effects of radiation therapy .

Cellular Effects

RGW 611 has been observed to enhance radiation-induced cell death in hypoxic V79-379A cells This suggests that it may influence cell signaling pathways related to cell death and survival

Molecular Mechanism

As a nitroimidazole derivative, it is likely to be reduced in hypoxic cells to form reactive species that can cause DNA damage . This can lead to cell death, particularly in the context of radiation therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RGW 611 involves the reaction of morpholine with 4-nitroimidazole. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

Industrial Production Methods: Industrial production of RGW 611 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: RGW 611 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso, hydroxylamine, and amine derivatives, as well as various substituted morpholine derivatives .

Comparison with Similar Compounds

Comparison: RGW 611 is unique in its enhanced ability to induce cell death in hypoxic cells compared to other nitroimidazole derivatives. Its specific structure allows for more efficient targeting and sensitization of hypoxic cells, making it a valuable compound in radiation therapy research .

Properties

IUPAC Name

4-[2-(4-nitroimidazol-1-yl)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c14-13(15)9-7-12(8-10-9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZAAIIQCHGJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(N=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00879596
Record name MORPHOLINE, 4-[2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6497-78-5
Record name 4-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6497-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MORPHOLINE, 4-[2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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